molecular formula C11H9ClO B11904114 1-Chloro-3-methoxynaphthalene CAS No. 94321-35-4

1-Chloro-3-methoxynaphthalene

Katalognummer: B11904114
CAS-Nummer: 94321-35-4
Molekulargewicht: 192.64 g/mol
InChI-Schlüssel: LJHLBVBZMDGPMO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Chloro-3-methoxynaphthalene is an organic compound with the molecular formula C11H9ClO It is a derivative of naphthalene, where one hydrogen atom is replaced by a chlorine atom and another by a methoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Chloro-3-methoxynaphthalene can be synthesized through several methods. One common method involves the chlorination of 3-methoxynaphthalene. The reaction typically uses chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled temperature conditions. Another method involves the methoxylation of 1-chloronaphthalene using methanol in the presence of a base like sodium methoxide.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination and methoxylation processes. These methods are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

1-Chloro-3-methoxynaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The compound can be reduced to form 1-methoxy-3-naphthol.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide (NaNH2) or thiourea in polar solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Products include 1-amino-3-methoxynaphthalene or 1-thio-3-methoxynaphthalene.

    Oxidation: Products include 1-chloro-3-naphthaldehyde or 1-chloro-3-naphthoic acid.

    Reduction: Products include 1-methoxy-3-naphthol.

Wissenschaftliche Forschungsanwendungen

1-Chloro-3-methoxynaphthalene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-chloro-3-methoxynaphthalene involves its interaction with various molecular targets. The chlorine and methoxy groups influence its reactivity and binding affinity to different enzymes and receptors. In biological systems, it may interact with cellular membranes and proteins, leading to changes in cellular functions and metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-Chloro-2-methoxynaphthalene
  • 1-Chloro-4-methoxynaphthalene
  • 2-Chloro-3-methoxynaphthalene

Uniqueness

1-Chloro-3-methoxynaphthalene is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic applications and research studies where other similar compounds may not be as effective.

Eigenschaften

CAS-Nummer

94321-35-4

Molekularformel

C11H9ClO

Molekulargewicht

192.64 g/mol

IUPAC-Name

1-chloro-3-methoxynaphthalene

InChI

InChI=1S/C11H9ClO/c1-13-9-6-8-4-2-3-5-10(8)11(12)7-9/h2-7H,1H3

InChI-Schlüssel

LJHLBVBZMDGPMO-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=CC=CC=C2C(=C1)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.